Home > Products > Screening Compounds P71857 > Sodium iodide I 131
Sodium iodide I 131 - 7790-26-3

Sodium iodide I 131

Catalog Number: EVT-427989
CAS Number: 7790-26-3
Molecular Formula: INa
Molecular Weight: 153.895896 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium Iodide I-131 is a radiopharmaceutical containing the beta- and gamma-emitting radioisotope I-131. After absorption, the iodide is distributed through the extracellular fluid of the body and accumulates in the thyroid gland, thereby allowing the imaging of the thyroid.
Overview

Sodium iodide I-131 is a radioactive compound primarily used in medical applications, particularly in the diagnosis and treatment of thyroid conditions such as hyperthyroidism and thyroid cancer. It is designated chemically as sodium iodide with the radioisotope iodine-131, which decays by beta emission and associated gamma emission, possessing a physical half-life of approximately 8.04 days. The compound is classified under radiopharmaceuticals, specifically as a therapeutic agent for thyroid disorders.

Source and Classification

Sodium iodide I-131 is produced through nuclear fission processes, typically in nuclear reactors, where it can be obtained via the neutron activation of tellurium-130 or through the fission of uranium-235. It is classified as a radiopharmaceutical due to its radioactive properties and its use in medical imaging and therapy. Sodium iodide I-131 is commercially available in various forms, including capsules and solutions, ensuring high radiochemical purity suitable for clinical use .

Synthesis Analysis

Methods

The synthesis of sodium iodide I-131 typically involves two primary methods:

  1. Nuclear Reactor Production: This method utilizes neutron activation where tellurium targets are irradiated in a nuclear reactor. The tellurium-130 absorbs neutrons to become tellurium-131, which subsequently decays to iodine-131. This process can yield a high concentration of sodium iodide I-131 suitable for therapeutic applications .
  2. Fission Products: Sodium iodide I-131 can also be produced as a byproduct of uranium fission in reactors. The fission process generates various isotopes, including iodine-131, which can be extracted from the irradiated uranium matrix .

Technical Details

The production involves careful handling and processing to ensure that the final product has minimal contamination from other fission products. After irradiation, the target materials are chemically processed to isolate sodium iodide I-131, often involving distillation techniques to purify the compound .

Molecular Structure Analysis

Structure

Sodium iodide I-131 has a simple ionic structure consisting of sodium ions (Na+^+) and iodide ions (I^-). The molecular weight of sodium iodide is approximately 153.99 g/mol, with iodine being the key radioactive component.

Data

The compound's structure can be represented as:

Na++I(131)\text{Na}^++\text{I}^{-}_{(^{131})}

This indicates that it contains one sodium ion and one iodine ion with the specific isotope iodine-131.

Chemical Reactions Analysis

Sodium iodide I-131 undergoes various chemical reactions typical of ionic compounds:

  1. Reactivity with Acids: Sodium iodide reacts with strong acids to release iodine gas.
  2. Formation of Complexes: It can form complexes with various organic molecules, which is essential for its use in radiolabeling applications .

Technical Details

The stability of sodium iodide I-131 in solution is affected by pH levels; acidic conditions may lead to increased volatility of iodine due to the formation of hydriodic acid .

Mechanism of Action

Sodium iodide I-131 functions primarily through its radioactive properties:

  1. Thyroid Uptake: The thyroid gland preferentially absorbs iodine isotopes due to its role in synthesizing thyroid hormones. Once administered, sodium iodide I-131 accumulates in thyroid tissue.
  2. Radiation Emission: The emitted beta particles induce cellular damage, leading to apoptosis (programmed cell death) in hyperactive or malignant thyroid cells .

Data

Studies have shown that sodium iodide I-131 effectively reduces thyroid function and can eliminate malignant cells through targeted radiation therapy .

Physical and Chemical Properties Analysis

Physical Properties

Sodium iodide I-131 appears as a white crystalline solid or pale yellow solution when dissolved. It is hygroscopic, meaning it can absorb moisture from the air.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 153.99 g/mol
  • Half-Life: 8.04 days
  • Decay Mode: Beta decay with associated gamma radiation
  • Gamma Emission Energy: Notable emissions include photons at energies of 364.5 keV (gamma) and 191.6 keV (beta) .
Applications

Sodium iodide I-131 has several significant applications in medicine:

  1. Thyroid Cancer Treatment: It is used therapeutically for ablation of thyroid tissue after surgical removal or for treating residual cancerous cells.
  2. Hyperthyroidism Management: It helps in reducing excessive thyroid hormone production.
  3. Diagnostic Imaging: Sodium iodide I-131 is employed in diagnostic procedures to evaluate thyroid function through uptake tests .
Historical Development of Sodium Iodide I-131

Discovery and Early Applications in Thyroid Research

The scientific journey of Sodium Iodide I-131 began with a pivotal exchange between Dr. Saul Hertz (Chief of Massachusetts General Hospital’s Thyroid Clinic) and MIT President Karl Compton in 1936. During a lecture on physics’ applications in medicine, Hertz posed a critical question: "Can iodine be made artificially radioactive?" Compton’s subsequent confirmation (December 1936 correspondence) ignited research into radioiodine therapeutics [5]. Initial experiments used Iodine-128 (half-life: 25 minutes), produced via neutron bombardment of tellurium in MIT’s cyclotron. Hertz and physicist Arthur Roberts demonstrated preferential uptake of radioactive iodine in thyroid tissue using rabbit models (1937–1938), though I-128’s impractical half-life limited clinical use [5] [8].

A breakthrough came in 1938 when Glenn Seaborg and John Livingood at UC Berkeley’s cyclotron facility discovered Iodine-131 (half-life: 8.04 days) by irradiating tellurium targets. This isotope’s optimal physical properties—beta emission (606 keV max energy) and gamma rays (364 keV)—enabled deeper tissue penetration and external detection, making it ideal for medical applications [8] [1]. The Manhattan Project’s fission byproduct isolation techniques (1946) enabled large-scale production, transitioning I-131 from experimental curiosity to clinical availability [8] [5].

Table 1: Key Milestones in Early I-131 Research

YearEventSignificance
1936Hertz-Compton correspondenceConceptualized medical radioiodine
1938Seaborg/Livingood isolate I-131 at UC BerkeleyDiscovered clinically viable isotope
1941First human trials for hyperthyroidism (Hertz, Massachusetts General)Validated thyroid-specific targeting
1946Oak Ridge releases fission-derived I-131Scaled production for widespread use

Evolution from Diagnostic to Therapeutic Radiopharmaceutical

Initially, I-131’s primary role was diagnostic imaging of thyroid morphology and function. However, Hertz’s 1941 trial—treating hyperthyroidism with I-131—marked its therapeutic debut. The paradigm shifted decisively in 1942 when Dr. Samuel Seidlin used I-131 to treat metastatic thyroid cancer in a patient with pituitary thyroid-stimulating hormone (TSH)-secreting tumors. The patient’s dramatic recovery, publicized in Life Magazine (1949), cemented I-131’s therapeutic reputation [5].

Critical to this evolution was understanding iodine biokinetics. Thyroid cells express the sodium-iodide symporter (NIS), which actively concentrates iodide. Differentiated thyroid cancers (e.g., papillary/follicular carcinomas) often retain NIS expression, allowing I-131 targeting. This biological insight—formalized after NIS gene cloning (1996)—enabled precise ablation of residual or metastatic tissue [2] [9]. By the 1950s, I-131 became first-line therapy for Graves’ disease and thyroid cancer, replacing high-risk surgeries [3] [5].

Table 2: I-131 vs. Other Radioiodines in Clinical Use

IsotopeHalf-lifePrimary EmissionClinical RoleProduction Method
I-1318.04 daysBeta (90%), Gamma (10%)Therapeutic/DiagnosticReactor (Tellurium-130 n,γ)
I-12313.2 hoursGamma (159 keV)Diagnostic onlyCyclotron (Xenon-124)
I-12559.4 daysLow-energy gammaBrachytherapy (non-thyroid)Reactor (Xenon-124 n,γ)

Key Milestones in FDA Approval and Clinical Adoption

I-131’s regulatory journey began with its classification as a "new drug" under the 1938 Food, Drug, and Cosmetic Act. Initial approvals focused on diagnostic formulations. In 1971, the FDA granted full approval for sodium iodide I-131 as a therapeutic agent for hyperthyroidism and thyroid carcinoma, formalizing decades of clinical use [7]. The 2003 approval of DraxImage’s Sodium Iodide I-131 capsules (NDA #021305) standardized oral formulations with high radiochemical purity (>99%) and customizable activities (3–200 mCi/capsule) [4] [10].

Pivotal studies underpinning FDA endorsements included:

  • Seidlin’s 1946 trial: 16 patients with metastatic thyroid cancer showed reduced tumor burden after I-131 [5].
  • Fallahi et al. (2014): Randomized trial (n=341) confirming higher ablation success with 3,700 MBq vs. 1,110 MBq doses [9].
  • Clinical adoption metrics: By 2014, global I-131 consumption exceeded 1.2 million GBq annually, reflecting its entrenched role [9].

Table 3: FDA Regulatory Timeline for Sodium Iodide I-131

YearActionImpact
1940sPre-market diagnostic useLimited hospital production under investigational protocols
1971Full therapeutic approvalCommercial manufacturing permitted (hyperthyroidism/cancer)
2003NDA #021305 (DraxImage capsules)Standardized oral formulation with carrier-free I-131
2017Updated labeling (renal/dosage guidance)Refined safety in vulnerable populations

Properties

CAS Number

7790-26-3

Product Name

Sodium iodide I 131

IUPAC Name

sodium;iodine-131(1-)

Molecular Formula

INa

Molecular Weight

153.895896 g/mol

InChI

InChI=1S/HI.Na/h1H;/q;+1/p-1/i1+4;

InChI Key

FVAUCKIRQBBSSJ-LAIFMVDKSA-M

SMILES

[Na+].[I-]

Canonical SMILES

[Na+].[I-]

Isomeric SMILES

[Na+].[131I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.